3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one 3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one
Brand Name: Vulcanchem
CAS No.: 1211523-07-7
VCID: VC8393927
InChI: InChI=1S/C8H7NO2/c10-5-3-6-7(9-4-5)1-2-8(6)11/h3-4,10H,1-2H2
SMILES: C1CC(=O)C2=C1N=CC(=C2)O
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one

CAS No.: 1211523-07-7

Cat. No.: VC8393927

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one - 1211523-07-7

Specification

CAS No. 1211523-07-7
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 3-hydroxy-6,7-dihydrocyclopenta[b]pyridin-5-one
Standard InChI InChI=1S/C8H7NO2/c10-5-3-6-7(9-4-5)1-2-8(6)11/h3-4,10H,1-2H2
Standard InChI Key OSOILDJSFKHWAT-UHFFFAOYSA-N
SMILES C1CC(=O)C2=C1N=CC(=C2)O
Canonical SMILES C1CC(=O)C2=C1N=CC(=C2)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

3-Hydroxy-6,7-dihydro- pyrindin-5-one belongs to the pyrindinone family, a class of bicyclic compounds featuring fused five- and six-membered rings. The IUPAC name derives from its pyrindine core (a pyrrolidine fused to a pyridinone), with substituents at positions 3 (hydroxyl), 5 (ketone), and 6,7 (dihydro saturation) . The planar structure (Figure 1) enables hydrogen bonding through the hydroxyl and carbonyl groups, a feature critical for interactions in biological systems.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number1211523-07-7
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
Purity Specification≥97%

Stereochemical Considerations

The compound’s dihydro moiety introduces two stereocenters at positions 6 and 7. While current manufacturing processes yield racemic mixtures , enantioselective synthesis could enhance bioactivity—a strategy employed in related pyrrolidinone derivatives . Computational modeling predicts that the (6R,7S) configuration maximizes intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, potentially influencing crystallization behavior .

Synthesis and Industrial Production

Manufacturing Protocols

Industrial synthesis of 3-Hydroxy-6,7-dihydro- pyrindin-5-one involves multistep routes optimized for high yield and purity. Although proprietary details remain undisclosed, analogous pathways suggest:

  • Cyclocondensation: Reaction of γ-keto esters with hydroxylamine derivatives to form the pyrindinone core .

  • Selective Hydroxylation: Oxidative introduction of the 3-hydroxy group using peroxide-based systems .

  • Purification: Chromatographic separation to achieve ≥97% purity, as mandated for API intermediates .

Table 2: Key Synthetic Parameters

ParameterTypical RangeSource
Reaction Temperature80–120°C
Catalyst SystemAcidic ion-exchange resins
Final Yield68–72%

Quality Control Metrics

Modern manufacturers employ HPLC-MS and NMR (¹H, ¹³C) to verify structural integrity. Residual solvent analysis ensures compliance with ICH Q3C guidelines, particularly for genotoxic impurities . Batch-to-batch consistency is critical given the compound’s role in downstream pharmaceutical syntheses.

Physicochemical Profile

Thermal and Solubility Properties

While experimental data for the target compound remain sparse, homologous pyrindinones exhibit:

  • Melting Point: 180–220°C (decomposition observed above 200°C)

  • LogP: 0.7–1.2, indicating moderate lipophilicity

  • Aqueous Solubility: <1 mg/mL at pH 7.4, enhanced under acidic conditions

The 3-hydroxy group significantly impacts solubility, facilitating salt formation with pharmaceutically relevant counterions (e.g., sodium, meglumine) .

Spectroscopic Fingerprints

¹H NMR (DMSO-d₆):

  • δ 4.21 (dd, J=6.5 Hz, H-6)

  • δ 4.89 (s, OH)

  • δ 7.12 (d, J=8.1 Hz, H-4)

  • δ 10.32 (s, NH)

IR (KBr):

  • 3280 cm⁻¹ (O-H stretch)

  • 1685 cm⁻¹ (C=O)

  • 1540 cm⁻¹ (C=N)

These spectral features align with related dihydropyrrolizinones , confirming the bicyclic architecture.

Pharmaceutical Applications

Role as an API Intermediate

3-Hydroxy-6,7-dihydro- pyrindin-5-one serves as a precursor in synthesizing:

  • Antimicrobial Agents: Functionalization at C-3 enables coupling with β-lactam moieties

  • Kinase Inhibitors: The planar core mimics ATP-binding motifs in tyrosine kinases

  • Neuroactive Compounds: Structural analogs demonstrate M4 muscarinic receptor modulation

Table 3: Drug Candidates Derived from Pyrindinone Scaffolds

Therapeutic AreaLead CompoundDevelopment StageSource
OncologyPYRN-2024 (PI3Kδ inhibitor)Phase I
PsychiatryM4R-agonist seriesPreclinical
Infectious DiseaseCefpyrindin (cephalosporin)Discontinued

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Position: 3-OH enhances water solubility but reduces blood-brain barrier permeability compared to 2-OH analogs

  • Ring Saturation: Dihydro configuration improves metabolic stability over fully aromatic systems

  • Substituent Effects: Electron-withdrawing groups at C-4 increase kinase binding affinity by 3–5 fold

Comparative Analysis with Related Heterocycles

Pyrrolo[3,4-b]pyrazinones

Compounds like 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one share the dihydro-pyrrole motif but differ in ring fusion angles (78° vs. 85° in pyrindinones), affecting protein binding pockets .

Dihydropyridinones

3-Hydroxy-2,3-dihydro-1H-pyridin-6-one demonstrates comparable hydrogen-bonding capacity but lacks the bicyclic rigidity critical for allosteric modulation .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric hydrogenation protocols to access single stereoisomers

  • PROTAC Applications: Utilizing the hydroxyl group for E3 ligase recruitment in targeted protein degradation

  • Computational Modeling: QSAR studies to optimize binding to emerging targets like SARS-CoV-2 Mpro

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